molecular formula C13H13NO8 B1442333 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate CAS No. 1160293-27-5

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

Cat. No.: B1442333
CAS No.: 1160293-27-5
M. Wt: 311.24 g/mol
InChI Key: PMCBNFSIKVRNNK-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is a chemical compound with the CAS Number 1160293-27-5 . It is used in various scientific research and has a molecular weight of 311.25 .


Molecular Structure Analysis

The molecular formula of this compound is C13H13NO8 . The InChI code is 1S/C13H13NO8/c1-20-11(15)7-4-5-8(9(6-7)14(18)19)10(12(16)21-2)13(17)22-3/h4-6,10H,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.24 and its IUPAC name is dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]malonate . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into synthesizing and analyzing the structure of compounds similar to "1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate". For instance, the synthesis of related compounds under specific conditions has been reported, illustrating the flexibility and potential modifications of this chemical structure for various applications (Begum et al., 2012).

Catalysis and Polymerization

Compounds with similar frameworks have been utilized as catalysts in chemical reactions, such as the transesterification of dialkyl carbonates with diols, showcasing their potential in producing cyclic and linear dicarbonate products with significant yields and selectivity (Selva et al., 2014). Additionally, their application in nitroxide-mediated polymerization for synthesizing polymers with specific end-group functionalities has been explored, indicating their versatility in polymer chemistry (Greene & Grubbs, 2009).

Alternative Routes for Chemical Production

Investigations have also looked into alternative methods for producing valuable chemicals, such as the catalytic hydrogenation of dimethyl malonate to 1,3-propanediol, demonstrating a novel route for producing important monomers for the polymer industry (Zheng et al., 2017).

Novel Synthetic Methods and Chemical Sensing

The development of new synthetic methodologies for creating compounds with specific structural features has been a significant area of research, as well as the creation of fluorescent chemosensors for metal ions, leveraging the unique properties of these compounds for environmental and biological applications (Subhasri & Anbuselvan, 2014).

Properties

IUPAC Name

dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO8/c1-20-11(15)7-4-5-8(9(6-7)14(18)19)10(12(16)21-2)13(17)22-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCBNFSIKVRNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729200
Record name Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160293-27-5
Record name 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160293-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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